4,4-Difluoroazepane hydrochloride synthesis from azepan-4-one
4,4-Difluoroazepane hydrochloride synthesis from azepan-4-one
An In-Depth Technical Guide to the Synthesis of 4,4-Difluoroazepane Hydrochloride from Azepan-4-one
Introduction
4,4-Difluoroazepane hydrochloride is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its seven-membered azepane scaffold is a common motif in pharmacologically active molecules, and the introduction of a geminal difluoro group at the 4-position offers a strategic advantage for lead optimization.[1] The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by modulating local electronics and conformational preferences.[1][3]
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous adherence to safety protocols, primarily due to the hazardous nature of the fluorinating agents employed. This guide provides a comprehensive overview of a plausible and robust synthetic route starting from azepan-4-one, detailing the rationale behind each synthetic transformation, step-by-step experimental protocols, and critical safety considerations. The overall strategy involves three key stages: protection of the secondary amine, deoxofluorination of the ketone, and subsequent deprotection to yield the final hydrochloride salt.[1]
Overall Synthetic Strategy
The conversion of azepan-4-one to 4,4-difluoroazepane hydrochloride is achieved through a logical three-step sequence. First, the nucleophilic secondary amine of the starting material is protected to prevent unwanted side reactions during the fluorination step. The most critical step is the deoxofluorination, where the carbonyl group is converted into the gem-difluoro moiety. Finally, the protecting group is removed, and the resulting amine is protonated with hydrochloric acid to afford the stable and handleable hydrochloride salt.
Caption: High-level workflow for the synthesis of 4,4-Difluoroazepane Hydrochloride.
Part 1: N-Protection of the Azepan-4-one Precursor
Causality and Rationale: The secondary amine in the azepan-4-one starting material is nucleophilic and would readily react with the highly electrophilic fluorinating agent, Diethylaminosulfur Trifluoride (DAST), used in the subsequent step. To ensure that the fluorination occurs exclusively at the desired carbonyl group, the nitrogen atom must be rendered non-nucleophilic. This is achieved by installing a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under the neutral to slightly basic conditions of the fluorination reaction and its facile removal under acidic conditions, which conveniently aligns with the final salt formation step.[1]
Experimental Protocol: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)
-
Reagent Preparation: To a round-bottom flask, add azepan-4-one hydrochloride (1.0 eq), dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M solution), and a suitable base such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) in water.
-
Reaction Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same organic solvent dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, dilute the mixture with water and separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-azepan-4-one as a solid or oil.
Part 2: Geminal Difluorination of the Ketone
Core Principle and Reagent Selection: The central transformation is the deoxofluorination of the ketone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a highly effective nucleophilic fluorinating agent for converting ketones into gem-difluorides.[5][6] The mechanism involves the initial nucleophilic attack of the ketone's oxygen atom on the sulfur atom of DAST, forming an intermediate that subsequently eliminates to generate the difluorinated product.[1] DAST is often preferred over harsher reagents like sulfur tetrafluoride (SF₄) for laboratory-scale synthesis as it operates under milder conditions, which minimizes the risk of side reactions like rearrangement or elimination, especially with sensitive substrates.[7]
Critical Safety Considerations for DAST: DAST is a hazardous reagent that demands strict safety protocols.
-
Thermal Instability: DAST can decompose explosively when heated above 50 °C.[5][7] Reactions should be initiated at low temperatures and never heated aggressively.
-
Reactivity with Water: It reacts violently with water, producing highly toxic and corrosive hydrogen fluoride (HF) gas.[5][8][9] All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Toxicity and Corrosivity: DAST is corrosive and toxic.[7][10] It must be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[9][10]
Experimental Protocol: Synthesis of tert-butyl 4,4-difluoroazepane-1-carboxylate
-
Inert Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Slowly add DAST (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes residual DAST and acidic byproducts.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-4,4-difluoroazepane.
Part 3: Boc Deprotection and Hydrochloride Salt Formation
Rationale and Methodology: The final step involves the removal of the Boc protecting group to unmask the secondary amine. This is efficiently accomplished using a strong acid.[11] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or diethyl ether is highly advantageous as it serves a dual purpose: it cleaves the acid-labile Boc group and simultaneously protonates the liberated amine to form the stable, crystalline hydrochloride salt, often facilitating its isolation and purification.[12]
Experimental Protocol: Synthesis of 4,4-Difluoroazepane Hydrochloride
-
Reagent Preparation: Dissolve the purified N-Boc-4,4-difluoroazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Deprotection/Salt Formation: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Product Precipitation: Stir the reaction mixture for 2-4 hours. The product, 4,4-difluoroazepane hydrochloride, will typically precipitate as a white solid.[12] The reaction progress can be monitored by the disappearance of the starting material on LC-MS.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product.
Physicochemical and Spectroscopic Characterization
Confirmation of the final product's identity and purity is essential. The following data are characteristic of 4,4-difluoroazepane hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClF₂N | [1] |
| Molecular Weight | 171.62 g/mol | [1][13] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the azepane ring protons. The protons on the carbons alpha to the protonated nitrogen (C2 and C7) are expected to be shifted downfield. Protons on C3 and C5 will exhibit coupling to the adjacent fluorine atoms, appearing as complex multiplets.[1]
-
¹³C NMR: The carbon spectrum provides clear evidence of fluorination. The signal for C4 (the carbon bearing the two fluorine atoms) will appear as a triplet due to one-bond carbon-fluorine coupling (¹J_CF).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of two chemically equivalent fluorine atoms.[14]
-
Mass Spectrometry: Analysis by ESI-MS will show the parent ion for the free amine [M+H]⁺ at m/z corresponding to the molecular formula C₆H₁₁F₂N.
Summary of Reagents and Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| 1. N-Protection | Azepan-4-one HCl, (Boc)₂O, Triethylamine | Dichloromethane | 0 °C to RT | 12-18 h |
| 2. Fluorination | N-Boc-azepan-4-one, DAST | Anhydrous Dichloromethane | -78 °C to RT | 12-24 h |
| 3. Deprotection | N-Boc-4,4-difluoroazepane, 4 M HCl in Dioxane | Methanol / Ethyl Acetate | Room Temperature | 2-4 h |
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